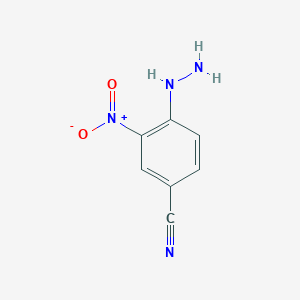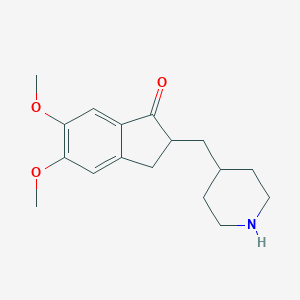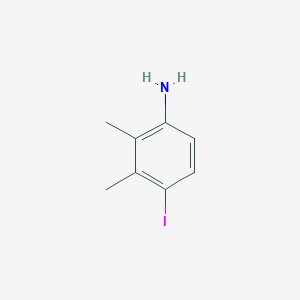
1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Descripción general
Descripción
1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CPD-C) is an organic compound belonging to the class of pyrrole derivatives. It is a colorless solid that is insoluble in water and has a molecular weight of 197.63 g/mol. CPD-C has been extensively studied in recent years due to its potential applications in the fields of pharmaceuticals, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Applications
Indole derivatives also possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat inflammatory diseases .
Anticancer Applications
Both indole derivatives and chalcones have shown promising anticancer properties . They have been found to inhibit the growth of various types of cancer cells, making them potential candidates for cancer treatment .
Antimicrobial Applications
Indole derivatives and chalcones have demonstrated antimicrobial activity . They have been found to inhibit the growth of various types of bacteria and fungi, which could make them useful in the development of new antimicrobial drugs .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antidiabetic activity, which could make them useful in the development of new antidiabetic drugs .
Antimalarial Applications
Both indole derivatives and chalcones have demonstrated antimalarial activity . They have been found to inhibit the growth of the parasite that causes malaria, which could make them useful in the development of new antimalarial drugs .
Antitubercular Applications
Indole derivatives have shown potential in the treatment of tuberculosis . They have been found to possess antitubercular activity, which could make them useful in the development of new antitubercular drugs .
Antioxidant Applications
Both indole derivatives and chalcones have demonstrated antioxidant activity . They have been found to neutralize harmful free radicals in the body, which could make them useful in the development of new antioxidant drugs .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUALNOCZYTDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358240 | |
| Record name | 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
119673-49-3 | |
| Record name | 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



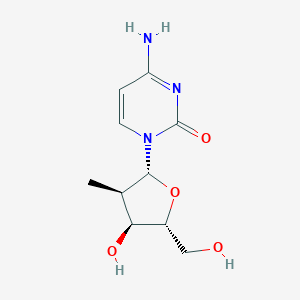
![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)
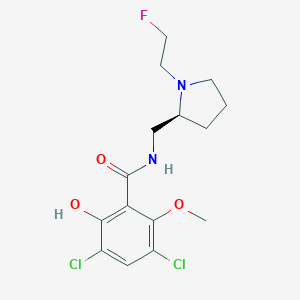
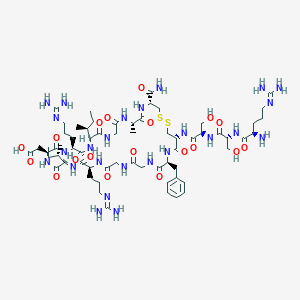
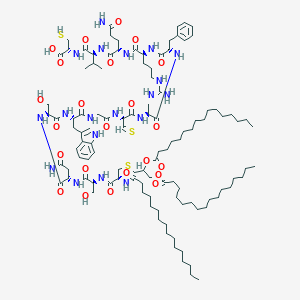

![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)

![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
